"tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate CAS number"
"tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate CAS number"
An In-Depth Technical Guide to tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, a key heterocyclic building block for drug discovery and development. The document details its chemical identity, physicochemical properties, and plausible synthetic pathways, with an emphasis on the strategic rationale behind methodological choices. As a chiral, Cα,Cα-disubstituted amino acid analog, this compound offers a unique scaffold for creating novel pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate, including its applications, safe handling protocols, and a detailed example of its synthesis.
Chemical Identity and Physicochemical Properties
tert-Butyl 3-amino-3-ethylpiperidine-1-carboxylate is a piperidine derivative featuring a quaternary stereocenter at the C3 position. The presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen renders it an essential intermediate, allowing for subsequent chemical modifications after the Boc group's selective removal.
Key Identifiers:
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IUPAC Name: tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate
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Molecular Weight: 228.33 g/mol [2]
The properties of this compound make it a valuable tool for medicinal chemists. The ethyl group at the 3-position provides a lipophilic anchor, which can be crucial for probing hydrophobic pockets in target proteins, while the primary amine offers a versatile handle for further functionalization.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1158759-09-1 | Appretech Scientific Limited[1], BLD Pharm[2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | Appretech Scientific Limited[1], BLD Pharm[2] |
| Molecular Weight | 228.34 g/mol | Appretech Scientific Limited[1] |
| Purity | ≥98% | Appretech Scientific Limited[1] |
| SMILES Code | O=C(N1CC(CC)(N)CCC1)OC(C)(C)C | BLD Pharm[2] |
Synthesis and Strategic Considerations
The synthesis of C3-substituted piperidines is a critical task in medicinal chemistry. For tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate, a logical and efficient synthetic route begins with a commercially available precursor, tert-butyl 3-oxopiperidine-1-carboxylate. This approach is favored in industrial settings due to the accessibility of starting materials and the robustness of the transformations involved.
The core strategy involves two key steps:
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Creation of the Quaternary Center: Introduction of the ethyl group at the C3 position via a nucleophilic addition to the ketone. A Grignard reaction is an ideal choice for this transformation.
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Installation of the Amino Group: Conversion of the resulting tertiary alcohol into a primary amine. This can be achieved through several methods, with the Ritter reaction being a classic and effective choice.
The Boc protecting group is instrumental in this process. It activates the piperidine ring for certain reactions while preventing undesired side reactions at the nitrogen atom. Its stability in the presence of organometallics (like Grignard reagents) and its straightforward removal under acidic conditions make it an orthogonal protecting group suitable for multi-step synthesis.
Applications in Drug Discovery
tert-Butyl 3-amino-3-ethylpiperidine-1-carboxylate is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.[3] The 3,3-disubstituted piperidine motif is a privileged scaffold in modern drug design.
Causality in Application:
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Stereochemical Control: The quaternary center at C3 locks the conformation of the piperidine ring, reducing its flexibility. This can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.
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SAR Exploration: The ethyl group serves as a probe for hydrophobic interactions. Medicinal chemists can synthesize analogs with different alkyl groups at this position to map the topology of a receptor's binding pocket and optimize potency.
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Vector for Further Synthesis: The primary amine is a nucleophilic handle that can be readily elaborated into a vast array of functional groups (amides, sulfonamides, ureas, etc.), allowing for the rapid generation of compound libraries for high-throughput screening. For instance, it can be a key component in the synthesis of complex molecules like enzyme inhibitors or modulators of protein-protein interactions.[4][5]
Safety, Handling, and Storage
While specific safety data for tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate is not extensively published, data from structurally similar aminopiperidine derivatives, such as tert-butyl (3R)-3-aminopiperidine-1-carboxylate (CAS 188111-79-7), can serve as a useful surrogate for preliminary risk assessment.
GHS Hazard Classification (Based on Analog):
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6]
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Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[6]
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Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]
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Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
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Hygiene: Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before any breaks.[7][8]
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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For long-term stability, storage at 2-8°C in a refrigerator is often recommended by suppliers.
Experimental Protocol: Synthesis of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
This protocol describes a plausible, non-optimized method for the laboratory-scale synthesis starting from tert-butyl 3-oxopiperidine-1-carboxylate.
Objective: To synthesize tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate.
Materials:
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tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq)
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Ethylmagnesium bromide (3.0 M in THF, 1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Concentrated Sulfuric Acid (H₂SO₄)
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Acetonitrile (MeCN)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
Step 1: Grignard Addition to form tert-Butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate
-
System Setup: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath. The low temperature is critical to control the exothermic reaction and minimize potential side reactions.
-
Addition: Add ethylmagnesium bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. This safely neutralizes the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate. This product can often be used in the next step without further purification.
Step 2: Ritter Reaction and Hydrolysis to form the Final Product
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System Setup: In a separate flask, add acetonitrile. Cool to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid to the acetonitrile.
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Substrate Addition: Dissolve the crude tertiary alcohol from Step 1 in acetonitrile and add this solution dropwise to the cold acid/acetonitrile mixture. The Ritter reaction is initiated by the acid, which protonates the alcohol, leading to carbocation formation and subsequent trapping by the nitrile solvent.
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Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., 50% NaOH) to hydrolyze the intermediate nitrilium ion to the corresponding amide, and subsequently to the primary amine upon further hydrolysis.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
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Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product should be purified by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate.
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
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PubChem. (n.d.). (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl 3-Oxopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
Sources
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